Cangrelor Impurity 8, with the Chemical Abstracts Service number 2351938-00-4, is classified as a process-related impurity. It is generated during the synthetic pathways leading to cangrelor, particularly involving intermediates such as adenosine-2-thione. The formation of this impurity can be influenced by various reaction conditions, including temperature and solvent choice during synthesis .
The synthesis of Cangrelor Impurity 8 typically involves reactions where adenosine derivatives undergo transformations in the presence of carbon disulfide and other reagents. For instance, in one synthetic route, adenosine-2-thione reacts under high-pressure conditions with methanol, leading to the formation of this impurity .
The general reaction pathway can be summarized as follows:
Cangrelor Impurity 8 has a molecular formula of and a molecular weight of 353.4 g/mol . The structure contains multiple functional groups including thiol (-SH) and trifluoromethyl (-CF3) groups, which influence its chemical behavior and interactions.
The structural representation highlights the presence of sulfur atoms which are significant for its biological activity and stability:
Cangrelor Impurity 8 can participate in various chemical reactions typical for thiol-containing compounds. These include:
The generation of this impurity is often monitored using high-performance liquid chromatography (HPLC) which allows for effective separation from the main product .
While Cangrelor Impurity 8 itself is not an active pharmaceutical ingredient, understanding its formation provides insights into the synthesis of cangrelor. The mechanism involves:
The detailed pathway elucidates how variations in synthesis parameters can lead to different impurity profiles .
Cangrelor Impurity 8 exhibits specific physical properties that are crucial for its identification:
These properties are essential for developing analytical methods for quality control in pharmaceutical formulations .
Cangrelor Impurity 8 serves several important roles in scientific research:
Cangrelor, an intravenous P2Y12 receptor antagonist, is critical for preventing thrombotic events during percutaneous coronary intervention (PCI). Its rapid onset (within 2 minutes) and short half-life (3–6 minutes) make it indispensable in acute settings [6] [9]. Impurity profiling ensures clinical safety by identifying potentially toxic or pharmacologically active compounds formed during synthesis or storage. For cangrelor, stringent impurity control is essential due to its use in high-risk cardiovascular interventions where compromised efficacy could lead to stent thrombosis or myocardial infarction [2] [4]. Regulatory agencies mandate strict limits on impurities to guarantee drug purity and stability, directly impacting patient outcomes in conditions like STEMI [2].
Cangrelor Impurity 8 (CAS: 1830294-25-1) is a thiomethyl derivative with the molecular formula C11H14F3N5S2 and a molecular weight of 337.39 g/mol [1] [3]. Its structure features:
ICH Q3A(R2) and Q3B(R) guidelines define thresholds for identification, qualification, and reporting of impurities in drug substances and products [7] [10]:
Table 1: Structural Identification of Cangrelor Impurity 8
Property | Value |
---|---|
CAS Number | 1830294-25-1 |
Molecular Formula | C11H14F3N5S2 |
Molecular Weight | 337.39 g/mol |
IUPAC Name | N-(2-methylsulfanylethyl)-2-(3,3,3-trifluoropropylsulfanyl)-7H-purin-6-amine |
SMILES | CSCCNC1=NC(=NC2=C1NC=N2)SCCC(F)(F)F |
InChI Key | JNDPACLVBHNENT-UHFFFAOYSA-N |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0